3-(Trifluoromethyl)benzene-1,2-diol

描述

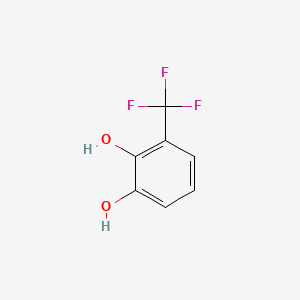

Structure

3D Structure

属性

IUPAC Name |

3-(trifluoromethyl)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O2/c8-7(9,10)4-2-1-3-5(11)6(4)12/h1-3,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQKVMUAFHMBTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90921159 | |

| Record name | 3-(Trifluoromethyl)benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90921159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84559-08-0, 113678-92-5 | |

| Record name | Benzene-1,2-diol, 3-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084559080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Trifluoromethylcatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113678925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Trifluoromethyl)benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90921159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₇H₅F₃O₂

- Molecular Weight : 178.11 g/mol

- CAS Number : 113678-92-5

The trifluoromethyl group enhances the compound's lipophilicity and influences its reactivity in electrophilic aromatic substitution reactions, directing incoming substituents to specific positions on the benzene ring .

Pharmaceutical Development

This compound has been studied for its potential as a lead compound in drug development due to its biological activity. Its ability to inhibit cytochrome P450 enzymes, particularly CYP1A2, is significant for understanding drug metabolism and interactions. This inhibition can alter the pharmacokinetics of co-administered drugs, making it relevant in toxicology studies.

Antimicrobial Properties

Research indicates that this compound exhibits antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus. The increasing resistance of bacteria to existing antibiotics necessitates the exploration of new antimicrobial agents, positioning this compound as a candidate for further optimization and development .

Environmental Studies

The compound has been identified in environmental studies as a malodorous contaminant in water supplies. It was linked to taste and odor incidents in drinking water in Catalonia, Spain, where concentrations reached significant levels in groundwater . Understanding its environmental impact is crucial for public health and safety.

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its reactivity allows for various transformations that can lead to the development of new materials and compounds with enhanced properties .

Case Studies

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Functional Group Variations

Hydroxyl vs. Amine Substituents

- 3-(Trifluoromethyl)benzene-1,2-diamine : Replacing hydroxyl groups with amines alters reactivity and biological activity. The diamine variant exhibits significant anticancer properties due to enhanced nucleophilicity and metal coordination .

- 4-(Trifluoromethyl)aniline : A para-substituted aniline derivative with antimicrobial activity but reduced hydrogen-bonding capacity compared to the ortho-diol structure .

Schiff Base Derivatives

- (E)-3-[(3-(Trifluoromethyl)phenylimino)methyl]benzene-1,2-diol: This Schiff base forms stable metal complexes, enabling enzyme inhibition (e.g., alkaline phosphatase) and antidiabetic activity. The imine group introduces conjugation, enhancing electronic delocalization .

Substituent Position and Steric Effects

- 3-(tert-Butyl)benzene-1,2-diol : The bulky tert-butyl group increases steric hindrance, reducing reactivity but improving antioxidant activity through radical stabilization. In contrast, the -CF₃ group in the target compound enhances electrophilicity .

- 5-Fluoro-3-(trifluoromethyl)benzene-1,2-diamine : Fluorine at the 5 position synergizes with -CF₃ to boost stability and reactivity, making it valuable in high-performance applications .

Backbone Modifications

- 1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol: The propane-diol chain increases hydrophilicity and solubility, diverging from the rigid benzene-1,2-diol structure.

Structural and Electronic Insights

- X-ray and DFT Studies: For (E)-3-[(3-(Trifluoromethyl)phenylimino)methyl]benzene-1,2-diol, X-ray crystallography confirms planar geometry, while DFT calculations reveal the -CF₃ group's electron-withdrawing effect, reducing electron density on the aromatic ring and influencing intermolecular interactions .

- Solubility and Lipophilicity : The -CF₃ group increases lipophilicity (logP ~2.5) compared to hydroxyl-rich analogs like 3-(1,2-Dihydroxyethyl)benzene-1,2-diol (logP ~0.8), enhancing membrane permeability .

准备方法

Chlorination of m-Xylene

m-Xylene undergoes radical chlorination under UV light at 125°C to produce α,α,α-trichloro-m-xylene (CMBC). Excess chlorine and catalytic pyridine minimize polychlorinated byproducts.

Fluorination with Hydrogen Fluoride

CMBC reacts with anhydrous hydrogen fluoride (HF) at 60–80°C in the presence of SbCl₃ to replace chlorine atoms with fluorine, forming α,α,α-trifluoro-α'-chloro-m-xylene. This step achieves >90% selectivity by suppressing hexachloro-m-xylene formation.

Hydrolysis and Oxidation

The remaining chloromethyl group is converted to a hydroxyl group via alkaline hydrolysis (NaOH, 80°C), yielding 3-(trifluoromethyl)benzyl alcohol. Subsequent oxidation with KMnO₄ or CrO₃ introduces a second hydroxyl group ortho to the first, forming the diol. Yields for this step range from 70–85%, depending on the oxidant.

Key Conditions

-

Temperature: 60–80°C (fluorination), 80–100°C (hydrolysis)

-

Catalysts: SbCl₃ (fluorination), phase-transfer agents (hydrolysis)

-

Yield: 65–70% overall

Grignard Reagent-Mediated Trifluoromethylation

Patent WO2002024615A1 outlines a method using Grignard reagents to introduce trifluoromethyl groups into aromatic ketones, adaptable for catechol synthesis:

Formation of 3-Trifluoromethylphenyl Magnesium Bromide

3-Bromo-5-trifluoromethylbenzene reacts with magnesium in tetrahydrofuran (THF) to generate the Grignard reagent. This intermediate is quenched with acetyl chloride to form 3-trifluoromethylacetophenone.

Dakin Oxidation

The acetophenone derivative undergoes Dakin oxidation with H₂O₂ and NaOH, converting the ketone to adjacent hydroxyl groups. This step achieves 75–80% yield, though competing side reactions may reduce purity.

Key Conditions

-

Solvent: THF (Grignard), aqueous NaOH (oxidation)

-

Temperature: −78°C (Grignard), 50°C (oxidation)

-

Yield: 60–65% overall

Nucleophilic Aromatic Substitution of Halogenated Precursors

This method leverages halogenated intermediates to introduce hydroxyl groups via hydrolysis:

Synthesis of 1,2-Dichloro-3-trifluoromethylbenzene

3-Trifluoromethylbenzene is dichlorinated using Cl₂ and FeCl₃ at 40°C, directing halogens to the 1 and 2 positions. The product is isolated via fractional distillation (85–90% purity).

Alkaline Hydrolysis

The dichlorinated compound reacts with aqueous KOH at 120°C, replacing chlorines with hydroxyl groups. Phase-transfer catalysts like Aliquat® 336 enhance reaction rates, yielding 80–85% diol.

Key Conditions

-

Temperature: 120°C (hydrolysis)

-

Catalysts: FeCl₃ (chlorination), Aliquat® 336 (hydrolysis)

-

Yield: 70–75% overall

Comparative Analysis of Methods

常见问题

How can the molecular structure of 3-(Trifluoromethyl)benzene-1,2-diol derivatives be characterized experimentally and theoretically?

Level: Basic

Answer:

The molecular structure of derivatives like (E)-3-[(3-(Trifluoromethyl)phenylimino)methyl]benzene-1,2-diol can be characterized using:

- X-ray diffraction : Single-crystal X-ray analysis at room temperature with MoKα radiation reveals intramolecular O-H···N hydrogen bonds and intermolecular O-H···O interactions, confirming the phenol-imine tautomeric form in the solid state .

- DFT calculations : Geometry optimization at the B3LYP/6-31G(d,p) level provides bond lengths, angles, and electronic properties, which align with experimental data .

- IR spectroscopy : Key peaks (e.g., C=N stretch at ~1617 cm⁻¹, O-H stretch at ~3311 cm⁻¹) validate functional groups and hydrogen bonding .

What synthetic methods are effective for preparing Schiff base derivatives of this compound?

Level: Basic

Answer:

Schiff base derivatives are synthesized via:

- Condensation reactions : Reflux equimolar amounts of 2,3-dihydroxybenzaldehyde and substituted amines (e.g., 3-(trifluoromethyl)aniline) in ethanol for 1 hour. Slow evaporation yields crystals suitable for X-ray analysis (76% yield) .

- Solvent-free mechanochemical synthesis : Grinding aldehydes and amines in polytop vials produces high-purity Schiff bases without solvents .

How do intermolecular interactions influence the crystal packing of this compound compounds?

Level: Advanced

Answer:

Crystal packing is governed by:

- Hydrogen bonding : O-H···N (intramolecular) and O-H···O (intermolecular) bonds stabilize the phenol-imine tautomer and create 3D networks .

- Weak interactions : Van der Waals forces and π-π stacking contribute to lattice stability. Hirshfeld surface analysis quantifies contact contributions (e.g., H···H, H···F) .

- Thermal analysis : Melting points (e.g., 387–389 K) correlate with packing efficiency .

What computational approaches are used to predict reaction outcomes involving this compound?

Level: Advanced

Answer:

- DFT modeling : Calculates transition states and reaction pathways, such as alkyne activation in hydrothiolation reactions catalyzed by CuNPs/TiO₂ .

- Graph Neural Networks (GNNs) : Predict major products in multicomponent reactions (e.g., imidazopyridine synthesis) by analyzing reactant connectivity and electronic profiles .

What are the implications of genotoxicity findings for benzene-1,2-diol derivatives in pharmacological research?

Level: Advanced

Answer:

- In vivo concerns : EFSA identifies genotoxicity risks when exposure exceeds the Threshold of Toxicological Concern (TTC) for DNA-reactive mutagens (0.0025 μg/kg/day) .

- Mitigation strategies : Use Ames tests and micronucleus assays to evaluate mutagenicity. Prioritize derivatives with lower metabolic activation potential .

How do tautomeric forms of Schiff base derivatives affect their chemical reactivity?

Level: Advanced

Answer:

- Phenol-imine vs. keto-amine tautomers : The solid-state preference for phenol-imine (via O-H···N bonding) enhances stability, while keto-amine forms may dominate in solution, affecting redox activity .

- Metal coordination : Phenol-imine tautomers facilitate chelation with Zn(II) or Co(II), enhancing bioactivity (e.g., alkaline phosphatase inhibition) .

What bioactivities have been reported for metal complexes of this compound Schiff bases?

Level: Intermediate

Answer:

- Enzyme inhibition : Zn(II) complexes show potent alkaline phosphatase inhibition (IC₅₀ < 10 µM), relevant for diabetes and cancer research .

- Antibacterial activity : Co(II) complexes exhibit broad-spectrum activity against Gram-positive bacteria (MIC ~25 µg/mL) .

- Antidiabetic potential : In vivo studies reveal reduced blood glucose levels in diabetic models .

How can metabolic pathways of benzene-1,2-diol derivatives be profiled in biological systems?

Level: Advanced

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。